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molecular formula C8H12O4 B8678378 2-Oxepanone, 5-(acetyloxy)- CAS No. 149427-83-8

2-Oxepanone, 5-(acetyloxy)-

Cat. No. B8678378
M. Wt: 172.18 g/mol
InChI Key: WJXVYYHDXACNNY-UHFFFAOYSA-N
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Patent
US05286875

Procedure details

50 g of 4-acetoxycyclohexanone, dissolved in 150 ml of chloroform, were treated at 40° C. in the course of 40 minutes, with stirring, with 136 g of m-chloroperbenzoic acid (55% strength), dissolved in 500 ml of chloroform. The reaction mixture was stirred at 40° C. for 2 hours. After cooling to room temperature, the precipitated solid (m-chlorobenzoic acid), was filtered off with suction. The chloroform phase was extracted twice by shaking with 20% strength aqueous sodium carbonate solution, dried over sodium sulfate and concentrated on a rotary evaporator. 46.4 g of 4-acetoxycaprolactone (84%, based on the 4-acetoxycyclohexanone employed) were recovered from the residue obtained in this way by bulb tube distillation.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)(=[O:3])[CH3:2].ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)(Cl)Cl>[C:1]([O:4][CH:5]1[CH2:6][CH2:7][O:11][C:8](=[O:20])[CH2:9][CH2:10]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC1CCC(CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were treated at 40° C. in the course of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated solid (m-chlorobenzoic acid), was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
The chloroform phase was extracted twice
STIRRING
Type
STIRRING
Details
by shaking with 20% strength aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
were recovered from the residue
CUSTOM
Type
CUSTOM
Details
obtained in this way by bulb tube
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)OC1CCC(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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